O-tert-Butyl-L-threonine

Catalog No.
S760053
CAS No.
4378-13-6
M.F
C8H17NO3
M. Wt
175.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-tert-Butyl-L-threonine

CAS Number

4378-13-6

Product Name

O-tert-Butyl-L-threonine

IUPAC Name

(2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

InChI

InChI=1S/C8H17NO3/c1-5(6(9)7(10)11)12-8(2,3)4/h5-6H,9H2,1-4H3,(H,10,11)/t5-,6+/m1/s1

InChI Key

NMJINEMBBQVPGY-RITPCOANSA-N

SMILES

CC(C(C(=O)O)N)OC(C)(C)C

Synonyms

O-tert-Butyl-L-threonine;4378-13-6;H-Thr(tBu)-OH;(2S,3R)-2-Amino-3-(tert-butoxy)butanoicacid;(2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoicacid;O-tert-Butyl-L-allo-threonine;AC1OCVO1;O-tert.Butyl-L-threonine;H-THR-OH;Ambcb4034712;20644_ALDRICH;SCHEMBL561539;20644_FLUKA;CTK3J1682;MolPort-003-927-730;NMJINEMBBQVPGY-RITPCOANSA-N;H-Ser(Trt)-2-ChlorotritylResin;H-Thr(tBu)-2-ChlorotritylResin;ZINC404775;ANW-30023;AKOS006238375;AM82267;RTR-016972;AJ-22415;AK-45262

Canonical SMILES

CC(C(C(=O)[O-])[NH3+])OC(C)(C)C

Isomeric SMILES

C[C@H]([C@@H](C(=O)[O-])[NH3+])OC(C)(C)C

Organic Synthesis:

O-tert-Butyl-L-threonine is a versatile building block used in the synthesis of various biologically active molecules, including peptides, peptidomimetics, and pharmaceuticals. The tert-butyl group serves as a protecting group for the hydroxyl group on the threonine side chain, allowing for selective modification of other functional groups within the molecule. After the desired modifications are complete, the tert-butyl group can be easily removed under mild acidic conditions. This controlled protection and deprotection strategy is crucial for the efficient synthesis of complex molecules with precise stereochemistry.

Chiral Recognition and Asymmetric Catalysis:

O-tert-Butyl-L-threonine can be incorporated into chiral ligands for asymmetric catalysts, enabling the selective synthesis of enantiopure compounds. The presence of the chiral threonine moiety allows the catalyst to distinguish between different enantiomers of reactants, leading to the formation of a specific desired product. This is particularly valuable in the development of pharmaceuticals and other biologically active molecules, where chirality often plays a critical role in determining their activity and safety.

Polymer Chemistry:

O-tert-Butyl-L-threonine derivatives can be employed in the synthesis of chiral polymers. These polymers possess unique properties due to their inherent chirality, making them valuable for various applications, including drug delivery, bioconjugation, and asymmetric catalysis. For instance, research has explored the use of O-tert-Butyl-L-threonine-derived polymers for controlled drug release, where the chiral polymer matrix can interact with specific biological targets for targeted delivery.

XLogP3

-2.1

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

O-tert-butyl-L-threonine

Dates

Modify: 2023-08-15

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